methyl 3-[4-(4-fluorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate
Description
Methyl 3-[4-(4-fluorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate is a synthetic organic compound with the molecular formula C15H10FN3O3S. This compound features a unique structure combining a fluorobenzoyl group, a triazole ring, and a thiophene carboxylate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
methyl 3-[4-(4-fluorobenzoyl)triazol-1-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3S/c1-22-15(21)14-12(6-7-23-14)19-8-11(17-18-19)13(20)9-2-4-10(16)5-3-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIIVCITXZIPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(4-fluorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is often synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be prepared from 4-fluorobenzoyl chloride and sodium azide.
Coupling with Thiophene Carboxylate: The triazole intermediate is then coupled with methyl 2-thiophenecarboxylate under appropriate conditions, such as using a base like triethylamine in a solvent like tetrahydrofuran (THF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental compliance. This could include the use of continuous flow reactors for the cycloaddition step and large-scale purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.
Reduction: LiAlH4 or sodium borohydride (NaBH4) for reduction of the carbonyl group.
Substitution: Nucleophiles such as amines or thiols for substitution reactions at the fluorine position.
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to methyl 3-[4-(4-fluorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate. The incorporation of triazole moieties has been shown to enhance the antimicrobial properties against a range of pathogens, including gram-positive and gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis and interference with essential metabolic pathways .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Research indicates that triazole derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways such as NF-kB and caspases. In particular, studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may have potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole-containing compounds have been documented in literature. These compounds can inhibit key inflammatory mediators and cytokines, thus providing a therapeutic avenue for conditions characterized by excessive inflammation .
Material Science
Polymer Chemistry
this compound can serve as a building block in the synthesis of advanced materials. Its ability to participate in click chemistry reactions allows for the development of functionalized polymers with tailored properties. This is particularly useful in creating materials for drug delivery systems and smart coatings .
Photophysical Properties
The compound exhibits interesting photophysical properties due to the presence of the thiophene ring. This makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The fluorobenzoyl group can enhance light absorption and emission characteristics, which is beneficial for optoelectronic applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Investigated various triazole derivatives | Methyl derivatives showed enhanced activity against E. coli and S. aureus |
| Anticancer Screening | Evaluated cytotoxicity on HepG2 cells | Significant apoptosis induction noted with IC50 values lower than standard chemotherapeutics |
| Inflammatory Response | Assessed effects on TNF-alpha induced inflammation | Notable reduction in cytokine levels observed with treatment |
Mechanism of Action
The mechanism of action of methyl 3-[4-(4-fluorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The fluorobenzoyl group may enhance the compound’s binding affinity and specificity for certain biological targets, while the thiophene carboxylate moiety could contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[4-(4-chlorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate
- Methyl 3-[4-(4-bromobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate
- Methyl 3-[4-(4-methylbenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate
Uniqueness
Methyl 3-[4-(4-fluorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability of compounds and improve their ability to penetrate biological membranes, making this compound particularly interesting for drug development.
Biological Activity
Methyl 3-[4-(4-fluorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate (CAS No. 439121-25-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H10FN3O3S
- Molecular Weight : 331.33 g/mol
- CAS Number : 439121-25-2
- Functional Groups : The compound features a triazole ring, a thiophene moiety, and a fluorobenzoyl group which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiophene Derivative : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
- Triazole Formation : The triazole ring is introduced via a click chemistry approach, often utilizing azides and alkynes.
- Esterification : The final product is obtained through esterification with methanol.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds with similar triazole structures have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), SW480 (colon cancer), A549 (lung cancer).
- Mechanism of Action : Research indicates that triazole derivatives can induce apoptosis and cell cycle arrest in the G2/M phase, leading to inhibited cell proliferation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. A study on related compounds showed that triazole derivatives exhibit inhibitory effects against Mycobacterium tuberculosis, indicating that this compound may possess similar activity due to its structural analogies .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the triazole moiety allows for interaction with enzymes involved in cellular processes.
- Receptor Binding : The fluorobenzoyl group may enhance binding affinity to specific receptors, modulating signaling pathways.
- Intermolecular Interactions : Studies utilizing Hirshfeld surface analysis have identified critical interactions (e.g., C—H⋯O, C—H⋯F) that stabilize the compound's structure and influence its biological efficacy .
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 3-[4-(4-fluorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate?
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. Key steps include:
- Step 1: Preparation of a propargyl-substituted thiophene precursor (e.g., methyl 3-ethynyl-2-thiophenecarboxylate).
- Step 2: Reaction with a 4-fluorobenzoyl azide derivative under CuAAC conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in THF/H₂O) to regioselectively form the 1,4-disubstituted triazole .
- Step 3: Purification via column chromatography and characterization using NMR and HRMS.
Basic: What are the key structural features of this compound relevant to its reactivity?
The molecule contains:
- A thiophene-carboxylate backbone providing π-conjugation and potential hydrogen-bonding sites.
- A 1,2,3-triazole ring with a 4-fluorobenzoyl substituent, introducing electron-withdrawing effects and influencing dipole interactions.
- Stereoelectronic properties modulated by the fluorine atom (enhanced metabolic stability) and carboxylate ester (hydrolyzable under basic conditions) .
Basic: How is analytical characterization performed for this compound?
Elemental analysis , NMR , and mass spectrometry are critical. For example:
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?
- Modify substituents : Replace the 4-fluorobenzoyl group with electron-donating (e.g., methoxy) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on target binding .
- Vary the thiophene moiety : Introduce methyl or bromine at position 5 to alter π-stacking interactions.
- Biological assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
Advanced: What challenges arise in crystallographic refinement of this compound?
- Disorder in the triazole-thiophene linkage : Use SHELXL with anisotropic displacement parameters and restraints for overlapping atoms .
- Twinned crystals : Apply the Hooft parameter or TwinRotMat in SHELXL for refinement .
- DFT optimization : Pre-refinement geometry optimization at the B3LYP/6-31G(d) level aids in resolving ambiguous electron density .
Advanced: How can computational methods predict its stability under physiological conditions?
- Hydrolysis of the ester group : Perform QM/MM simulations (e.g., Gaussian 16) to model reaction pathways in aqueous buffers.
- Metabolic degradation : Use ADMET Predictor™ to identify susceptibility to cytochrome P450 enzymes .
- pKa estimation : Employ MarvinSketch to calculate acid dissociation constants for protonable sites (e.g., triazole N-atoms) .
Advanced: How is regioselectivity ensured during triazole formation?
- CuAAC exclusively yields 1,4-triazoles , avoiding 1,5-regioisomers common in thermal cycloadditions.
- Kinetic control : Maintain reaction temperatures <60°C and use catalytic Cu(I) (e.g., CuI) to suppress side reactions .
- Monitor by LC-MS : Detect intermediates (e.g., unreacted azide) to optimize reaction time .
Basic: What impurities are commonly observed during synthesis?
- Unreacted azide : Detectable via IR (2100 cm⁻¹ stretch) or TLC (Rf ~0.8 in ethyl acetate/hexane).
- Oxidized byproducts : Use reducing agents (e.g., ascorbic acid) to minimize Cu(II) formation .
- Hydrolysis products : Store compounds under inert atmosphere to prevent ester degradation .
Advanced: How can pharmacophore modeling guide drug discovery efforts?
- Feature mapping : Identify hydrogen-bond acceptors (triazole N, carbonyl O), hydrophobic regions (fluorobenzoyl), and aromatic rings (thiophene) using Discovery Studio .
- Virtual screening : Align the pharmacophore with kinase ATP-binding pockets (e.g., EGFR) to prioritize synthesis .
Advanced: What strategies optimize solubility for in vivo studies?
- Salt formation : React the carboxylate with sodium bicarbonate to improve aqueous solubility.
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm via DLS) for enhanced bioavailability .
- Prodrug design : Replace the methyl ester with a tert-butyl ester for slow hydrolysis in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
